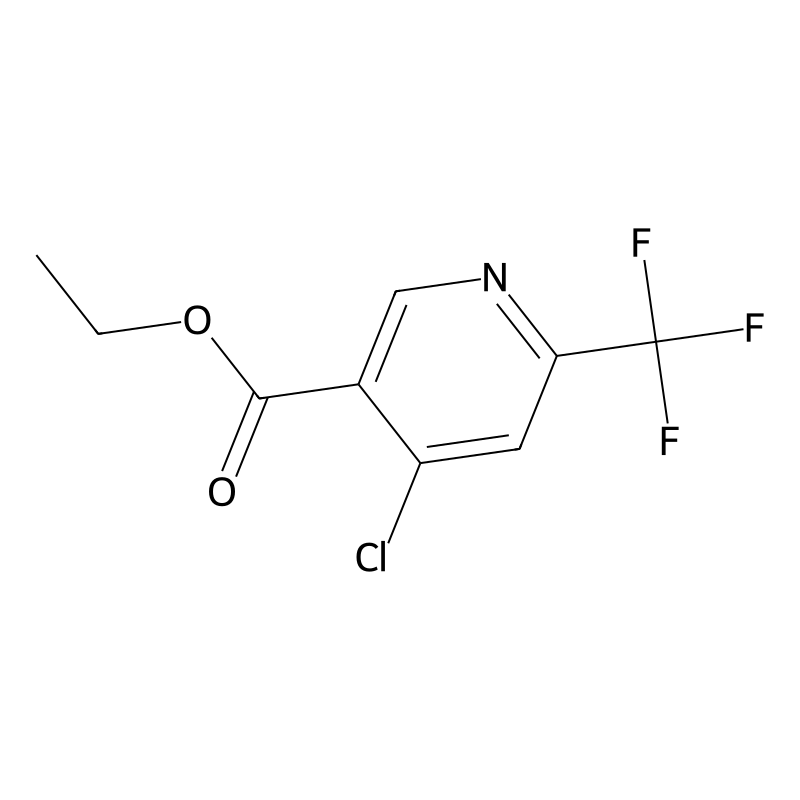Ethyl 4-chloro-6-(trifluoromethyl)nicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications (based on Chemical Structure):
ECLN possesses a pyridine core structure, a class of organic compounds with diverse applications in medicinal chemistry []. The presence of the chloro and trifluoromethyl groups might influence its biological properties. However, specific research into ECOLN's potential as a drug candidate or research tool is not documented in available scientific literature.
Future Research Directions:
Given the lack of current research, ECOLN could be a potential candidate for further scientific investigation. Researchers might explore its:
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate features a nicotinic acid derivative structure, characterized by the presence of a chloro group and a trifluoromethyl group at specific positions on the aromatic ring. The compound is typically presented as a liquid with a purity of approximately 97% and is stored under inert conditions at temperatures between 2-8°C to maintain stability .
The chemical behavior of ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be influenced by its functional groups. It may undergo typical reactions associated with esters and halogenated compounds, such as:
- Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.
- Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
- Electrophilic aromatic substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring during electrophilic substitution reactions.
The synthesis of ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be achieved through several methods, typically involving:
- Starting materials: Nicotinic acid derivatives are commonly used as precursors.
- Reagents: Chlorination agents and trifluoromethylating agents are employed to introduce the chloro and trifluoromethyl groups.
- Reaction conditions: The synthesis often requires controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate finds applications in various sectors:
- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
- Agrochemicals: Its properties could be leveraged in developing pesticides or herbicides due to its potential biological activity.
- Material Science: The compound might also be explored for use in developing new materials with specific electronic or optical properties.
Research on the interaction of ethyl 4-chloro-6-(trifluoromethyl)nicotinate with biological systems is still emerging. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors, influencing metabolic pathways. Further investigation is necessary to elucidate its specific interactions and mechanisms of action.
Several compounds share structural similarities with ethyl 4-chloro-6-(trifluoromethyl)nicotinate, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Ethyl nicotinate | Ethyl ester of nicotinic acid | Used in flavoring and aroma |
| 4-Chloro-6-methyl-nicotinic acid | Methyl instead of trifluoromethyl group | Potential herbicidal activity |
| 4-Fluoro-6-(trifluoromethyl)nicotinate | Fluoro group instead of chloro group | Enhanced biological activity |
These compounds are significant for comparative analysis due to their similar functionalities but varying substituents that influence their reactivity and applications.








